Esuberaprost

説明

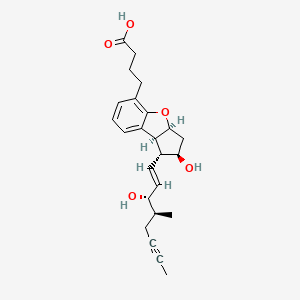

Structure

2D Structure

3D Structure

特性

CAS番号 |

94132-88-4 |

|---|---|

分子式 |

C24H30O5 |

分子量 |

398.5 g/mol |

IUPAC名 |

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1 |

InChIキー |

CTPOHARTNNSRSR-NOQAJONNSA-N |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

異性体SMILES |

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

正規SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

他のCAS番号 |

94132-88-4 |

製品の起源 |

United States |

Molecular and Cellular Pharmacology of Esuberaprost

Prostacyclin Receptor (IP Receptor) Agonism

Esuberaprost functions as a potent agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that mediates the biological effects of prostacyclin (PGI2). ucl.ac.ukpatsnap.com

Characterization of Binding Affinity and Potency at IP Receptors

This compound demonstrates a high binding affinity and functional potency at the human IP receptor. wikipedia.org In vitro studies have identified it as the most pharmacologically active of the four stereoisomers that constitute the racemic mixture of beraprost (B1666799). ucl.ac.uk Its binding affinity (Kd), representing the concentration at which half of the receptors are occupied, is in the low nanomolar range. wikipedia.org

Functional assays measuring the generation of cyclic AMP (cAMP) in HEK-293 cells stably expressing the human IP receptor (HEK-293-IP cells) have determined the potency of this compound. ucl.ac.uk In these systems, this compound has an EC50 value—the concentration required to elicit a half-maximal response—of approximately 0.4 nM. nih.govucl.ac.uk This indicates very high potency in activating the IP receptor to initiate downstream signaling. ucl.ac.uk

Table 1: Potency of this compound at the Human IP Receptor

| Parameter | Cell Line | Value |

|---|---|---|

| EC50 (cAMP Generation) | HEK-293-IP | 0.4 nM |

| EC50 (Inhibition of Cell Proliferation) | Human PASMCs | 3 nM |

Data sourced from studies on HEK-293 cells expressing the human IP receptor and pulmonary arterial smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension. nih.govucl.ac.uk

Comparative Agonistic Activity of this compound with Other Prostacyclin Analogs at IP Receptors

When compared to other prostacyclin analogs, this compound emerges as a particularly potent IP receptor agonist. ucl.ac.uk Research shows it is significantly more potent than its parent compound, beraprost, and other clinically utilized analogs like treprostinil (B120252) and iloprost (B1671730). ucl.ac.uk

In functional assays measuring cAMP production in HEK-293-IP cells, this compound was found to be 26-fold more potent than beraprost. nih.govucl.ac.uk The EC50 values were 0.4 nM for this compound compared to 10.4 nM for beraprost. ucl.ac.uk Furthermore, this compound was over 100-fold more potent than treprostinil and also demonstrated greater potency than iloprost in the same assay system. ucl.ac.uk

Table 2: Comparative Potency (EC50) of Prostacyclin Analogs for cAMP Generation in HEK-293-IP Cells

| Compound | EC50 (nM) | Fold Potency vs. This compound |

|---|---|---|

| This compound | 0.4 | 1x |

| Iloprost | 2.7 | 6.75x less potent |

| Beraprost | 10.4 | 26x less potent |

| Treprostinil | >45 | >112.5x less potent |

This table illustrates the half-maximal effective concentration (EC50) for cyclic AMP (cAMP) generation in HEK-293 cells stably expressing the human IP receptor. ucl.ac.uk

Downstream Intracellular Signaling Pathways

Activation of the IP receptor by this compound triggers specific intracellular signaling cascades, primarily through the Gs-protein pathway, leading to the production of the second messenger cAMP. ucl.ac.ukpatsnap.com

Mechanisms of Cyclic AMP (cAMP) Elevation

The binding of this compound to the IP receptor induces a conformational change in the receptor, which in turn activates the associated Gs protein. patsnap.comnih.gov This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP). patsnap.comontosight.ai The resulting increase in intracellular cAMP levels is a cornerstone of this compound's mechanism of action, mediating many of its cellular effects, such as smooth muscle relaxation and inhibition of proliferation. ucl.ac.ukpatsnap.com Studies in both HEK-293-IP cells and human pulmonary arterial smooth muscle cells (PASMCs) have confirmed that this compound potently elevates cAMP levels. ucl.ac.uk

Activation of Gs-Coupled Receptor Pathways

The IP receptor is canonically coupled to the Gs alpha subunit (Gαs). wikipedia.orgresearchgate.net When this compound binds to the IP receptor, it facilitates the exchange of GDP for GTP on the Gαs subunit, causing it to dissociate from the Gβγ dimer and become active. wikipedia.org The activated Gαs subunit then directly stimulates adenylyl cyclase, leading to the aforementioned rise in cAMP. patsnap.com This Gs-coupled pathway is the principal mechanism through which this compound exerts its agonistic effects at the IP receptor. ucl.ac.ukpatsnap.com

Modulation of Gqβγ- and Giβγ-Dependent Pathways

While the primary signaling pathway for the IP receptor is through Gs, some prostacyclin analogs can interact with other prostanoid receptors that couple to different G proteins, such as Gq or Gi. ucl.ac.uknih.gov The Gq pathway typically involves the activation of phospholipase C, leading to an increase in intracellular calcium, while the Gi pathway inhibits adenylyl cyclase, thereby reducing cAMP levels. nih.govwikipedia.org

High concentrations of this compound (≥1000 nM) have been observed to cause vasoconstriction that is dependent on the EP3 receptor. nih.govucl.ac.uk The EP3 receptor can couple to the Gi protein, which would counteract the cAMP-elevating effects of IP receptor activation. ucl.ac.uknih.gov This suggests a potential for this compound to modulate Gi-dependent pathways at high concentrations, although its primary and most potent activity is through the Gs pathway via the IP receptor. ucl.ac.uk There is no clear evidence to suggest this compound directly modulates Gqβγ-dependent pathways.

Involvement of Rho Family GTPases and Raf/MEK/MAPK Pathways

The cellular signaling cascades initiated by this compound are complex and intersect with key pathways that regulate cell proliferation, migration, and contraction. Among these are the Rho family GTPases and the Raf/MEK/MAPK pathways, which are central to many cellular processes and are often dysregulated in disease states.

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that relays signals from cell surface receptors to the DNA in the nucleus. proteopedia.orgwikipedia.org This pathway is initiated by the activation of Ras proteins, small GTPases that, when activated, recruit and activate Raf kinases. wikipedia.orgresearchgate.net This leads to a phosphorylation cascade where Raf activates MEK, which in turn activates MAPK (also known as ERK). wikipedia.orgresearchgate.net Activated ERK can then phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression and cellular processes like proliferation, differentiation, and survival. proteopedia.orgreactome.org

The Rho family of GTPases, including RhoA, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. nih.gov There is significant crosstalk between the Ras and Rho signaling pathways. For instance, Ras-dependent signaling through the Raf/MEK/ERK pathway can influence the actin cytoskeleton and focal adhesion formation. nih.gov Furthermore, some studies have shown that constitutive K-Ras signaling can inhibit Rho activation in a MEK-dependent manner. nih.gov The Rho-GEF ARHGEF2 (also known as GEF-H1) provides a direct link between Ras and Rho, contributing to cell survival and growth in transformed cells by amplifying the MAPK pathway. nih.gov

Prostanoid EP3 Receptor Interactions

This compound's pharmacological profile is significantly influenced by its interactions with prostanoid receptors, particularly the EP3 receptor. While it is a potent agonist for the prostacyclin (IP) receptor, its activity at the EP3 receptor contributes to a more complex and sometimes opposing set of effects. ucl.ac.uknih.gov

Agonistic Activity and Potential Vasoconstrictive Effects at High Concentrations

At high concentrations (≥1000 nM), this compound exhibits agonistic activity at the EP3 receptor, leading to vasoconstriction. ucl.ac.ukpatsnap.com This effect is a notable characteristic that can counteract its primary vasodilatory effects mediated by IP receptor activation. ucl.ac.uk However, the vasoconstrictive effect of this compound is approximately 50% lower than that of the racemic mixture, beraprost. ucl.ac.ukpatsnap.com The EP3 receptor is known to be coupled to Gq protein, which increases intracellular calcium levels, and also to Gi protein, which inhibits cAMP production; both of these actions can promote vasoconstriction. japsonline.comencyclopedia.pub The contractile effects of some prostacyclin analogues have been shown to be mediated through EP3 receptors. nih.gov In fact, in vessels with limited IP receptor expression, the contractile response to prostacyclin is partially mediated by the EP3 receptor. nih.gov

Nitric Oxide (NO) Pathway Crosstalk

The functional effects of this compound are not solely dependent on prostanoid receptor signaling but also involve significant crosstalk with the nitric oxide (NO) pathway.

Interaction and Dependence on NO Synthase Activity for Functional Effects

The vasodilatory effects of this compound are strongly dependent on nitric oxide synthase (NOS) activity. ucl.ac.uk Inhibition of NOS with L-NAME, a cell-permeable NOS inhibitor, markedly reduces the relaxation induced by this compound in rat pulmonary arteries. ucl.ac.ukpatsnap.com This suggests that a significant portion of this compound's vasodilatory action is mediated through the production of NO. ucl.ac.uk Furthermore, the antiproliferative effects of this compound in human pulmonary arterial smooth muscle cells appear to be more reliant on NO than on IP receptor activation. ucl.ac.ukpatsnap.com Nitric oxide is a critical signaling molecule produced from L-arginine by nitric oxide synthases (NOS). sigmaaldrich.com The endothelial isoform, eNOS, is particularly important for mediating vasodilation. sigmaaldrich.com The interaction between the prostacyclin and NO pathways is a key aspect of vascular homeostasis. researchgate.net

Interactive Data Table: this compound Pharmacological Effects

| Parameter | This compound | Beraprost | Notes | Reference |

|---|---|---|---|---|

| Pulmonary Artery Relaxation (Rat) | 5-fold more potent | - | Effects inhibited by IP receptor antagonist and NOS inhibitor. | ucl.ac.ukpatsnap.com |

| EP3-mediated Vasoconstriction | Occurs at ≥1000nM | Higher than this compound | Contractions are 50% lower than beraprost. | ucl.ac.ukpatsnap.com |

| cAMP Increase (HEK-293-IP cells) | 26-fold more potent (EC50 0.4 nM) | EC50 ~10.4 nM | Demonstrates high potency at the IP receptor. | ucl.ac.uk |

| Inhibition of Cell Proliferation (human PASMCs) | 40-fold more potent (EC50 3 nM) | EC50 120 nM | Appears more dependent on NO than the IP receptor. | ucl.ac.ukencyclopedia.pub |

Preclinical Investigation of Esuberaprost S Biological Activities

Effects on Vascular Tone and Vasorelaxation in Preclinical Models

In Vitro Studies in Rat Pulmonary Arteries

In preclinical models using rat pulmonary arteries, esuberaprost has been shown to be a potent vasodilator. nih.govucl.ac.uk Studies using wire myography on rat distal pulmonary arteries pre-contracted with the thromboxane (B8750289) A2 mimetic U46619 revealed that this compound induced relaxation with a five-fold greater potency compared to its parent compound, beraprost (B1666799). nih.govucl.ac.ukpatsnap.com This enhanced vasorelaxant effect underscores the significance of stereoisomer separation in the pharmacological activity of beraprost. nih.gov

The mechanisms underlying this vasorelaxation have been investigated, revealing a strong dependence on both the prostacyclin (IP) receptor and the nitric oxide (NO) pathway. The effects of this compound were significantly inhibited by the IP receptor antagonist RO3244794 and the NO synthase inhibitor L-NAME. nih.govucl.ac.ukpatsnap.com Interestingly, at higher concentrations (≥1000 nM), this compound was observed to cause vasoconstriction mediated by the EP3 receptor; however, these contractions were 50% lower than those induced by beraprost. nih.govucl.ac.ukpatsnap.com

In Vitro Studies in Human Distal Pulmonary Arteries

The vasodilatory effects of this compound have also been examined in human distal pulmonary arteries obtained from patients with pulmonary hypertension. nih.govucl.ac.uk In these in vitro settings, this compound demonstrated the ability to cause some relaxation in pre-contracted pulmonary arteries. nih.govucl.ac.ukpatsnap.com This is a notable finding, as the racemic mixture beraprost, under the same conditions, produced a weak contraction instead of relaxation. nih.govucl.ac.ukpatsnap.com This suggests a more favorable pharmacological profile for this compound in the context of human pulmonary hypertension.

Regulation of Cellular Proliferation in Preclinical Settings

Inhibition of Pulmonary Arterial Smooth Muscle Cell (PASMC) Proliferation (Human and Animal Models)

The abnormal proliferation of pulmonary arterial smooth muscle cells (PASMCs) is a key pathological feature of pulmonary arterial hypertension (PAH). sec.govnih.govfrontiersin.org Preclinical studies have highlighted the potent antiproliferative effects of this compound on human PASMCs derived from patients with PAH. nih.govucl.ac.uk In these cell culture models, this compound effectively inhibited cell proliferation, suggesting its potential to counteract the vascular remodeling seen in PAH. nih.govucl.ac.uksec.gov

Comparative Antiproliferative Potency Against Beraprost and Other Analogs

When compared to its parent compound, beraprost, this compound exhibits significantly greater antiproliferative potency. nih.govucl.ac.uk In human PASMCs, this compound was found to be approximately 40-fold more potent than beraprost at inhibiting cell proliferation. nih.govucl.ac.ukpatsnap.com The half-maximal effective concentration (EC50) for inhibiting cell proliferation was 3 nM for this compound, compared to 120 nM for beraprost. nih.govucl.ac.uknih.govencyclopedia.pub This marked difference in potency is not as pronounced in assays measuring cyclic AMP (cAMP) elevation, where the potency difference is only 5-fold. nih.govucl.ac.ukpatsnap.com

| Compound | EC50 for Inhibition of Cell Proliferation (nM) | Fold Potency vs. Beraprost |

|---|---|---|

| This compound | 3 | 40x more potent |

| Beraprost | 120 | Baseline |

Role of IP Receptor and NO Pathway in Antiproliferative Effects

The signaling pathways underlying the antiproliferative effects of this compound have been a subject of investigation. nih.govucl.ac.uk While this compound is a potent IP receptor agonist, its antiproliferative effects in human PASMCs appear to be more dependent on the nitric oxide (NO) pathway than on the IP receptor itself. nih.govucl.ac.ukpatsnap.com The antiproliferative effects of this compound were significantly reduced in the presence of the NOS inhibitor, L-NAME. ucl.ac.uk This suggests that the NO pathway plays a crucial role in mediating the growth-inhibitory effects of this compound in the pulmonary vasculature. nih.govucl.ac.uk

Impact on Platelet Aggregation in Preclinical Research

This compound, a synthetic analog of prostacyclin, demonstrates potent antiplatelet activity through its targeted interaction with specific cellular pathways. patsnap.comguidetopharmacology.org The primary mechanism involves its function as an agonist for the prostacyclin receptor (IP receptor), which is a key component in mediating platelet response. patsnap.comspringer.com The binding of this compound to the IP receptor initiates a signaling cascade that activates the enzyme adenylate cyclase. patsnap.com This activation leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a critical secondary messenger. patsnap.com

Elevated levels of cAMP are instrumental in promoting the inhibition of platelet aggregation. patsnap.com Prostacyclin and its mimetics, such as this compound, are recognized as potent activators of the Gs-coupled IP receptor, which is directly linked to increases in cAMP and the subsequent inhibition of platelet aggregation. ucl.ac.uk The anti-platelet aggregation effects of this compound contribute to its protective role against thrombotic events. patsnap.com Research on its parent compound, beraprost, indicates a potent inhibition of the initial signal transduction pathway elicited by thromboxane A2, a key mediator in platelet activation. nih.gov This suggests that this compound's mechanism likely involves counteracting pro-aggregatory signals at a fundamental level. nih.gov

Evaluation in Experimental Models of Vascular Remodeling (General Research)

Preclinical studies utilizing in vitro models have provided significant insights into this compound's effects on vascular cell dysregulation, a hallmark of conditions like pulmonary arterial hypertension (PAH). ucl.ac.ukmdpi.com Research has focused on human pulmonary arterial smooth muscle cells (PASMCs) derived from PAH patients to assess the compound's activity in a disease-relevant context. ucl.ac.uknih.gov

In these cellular models, this compound has shown markedly superior potency in inhibiting cell proliferation compared to its racemic parent compound, beraprost. ucl.ac.uknih.gov Specifically, this compound was found to be 40-fold more potent than beraprost at curbing the proliferation of human PASMCs. ucl.ac.uknih.govpatsnap.com This difference is highlighted by their respective EC₅₀ values for cell proliferation inhibition, with this compound at 3 nM and beraprost at 120 nM. ucl.ac.uknih.govpatsnap.com Interestingly, the antiproliferative action of this compound appears to be more reliant on the nitric oxide (NO) pathway than on direct IP receptor stimulation. ucl.ac.uknih.govpatsnap.com

Further investigation into its mechanism revealed that in HEK-293 cells engineered to express the human IP receptor, this compound was 26 times more potent than beraprost at stimulating cAMP production. ucl.ac.uknih.govpatsnap.com In functional assays using isolated rat pulmonary arteries, this compound induced vasorelaxation with a 5-fold greater potency than beraprost. ucl.ac.uknih.govpatsnap.com This effect was significantly diminished by both an IP receptor antagonist (RO3244794) and an NO synthase inhibitor (L-NAME), indicating the involvement of both pathways. ucl.ac.uknih.govpatsnap.com While high concentrations (≥1000 nM) of this compound did induce some vasoconstriction via the EP3 receptor, this effect was 50% lower than that observed with beraprost. ucl.ac.uknih.govpatsnap.com

Table 1: Comparative Potency of this compound vs. Beraprost in In Vitro Models

| Assay | Cell/Tissue Type | Parameter Measured | This compound Potency | Beraprost Potency | Fold Difference | Source(s) |

|---|---|---|---|---|---|---|

| Cell Proliferation | Human PASMCs (from PAH patients) | Inhibition of Cell Proliferation (EC₅₀) | 3 nM | 120 nM | 40x more potent | ucl.ac.uknih.govpatsnap.com |

| cAMP Generation | HEK-293-IP cells | cAMP Increase (EC₅₀) | 0.4 nM | ~10.4 nM | 26x more potent | ucl.ac.uknih.govpatsnap.com |

| Vasorelaxation | Rat Pulmonary Arteries | Relaxation | 5x more potent | - | 5x more potent | ucl.ac.uknih.govpatsnap.com |

| Vasoconstriction | Rat Pulmonary Arteries | EP3 Receptor-Mediated Contraction | 50% lower | - | - | ucl.ac.uknih.govpatsnap.com |

The findings from preclinical models carry significant implications for understanding how this compound may influence pulmonary vascular homeostasis, which is severely disrupted in PAH. mdpi.com Vascular remodeling in PAH is characterized by excessive proliferation of PASMCs and sustained vasoconstriction, leading to increased pulmonary vascular resistance. mdpi.come-coretvasa.cz Therapeutic strategies often aim to counteract these pathological processes. imrpress.com

This compound's potent ability to inhibit PASMC proliferation and induce vasorelaxation in preclinical settings suggests it could play a role in mitigating the vascular remodeling central to PAH pathology. ucl.ac.uknih.gov In pulmonary arteries isolated from patients with pulmonary hypertension, this compound caused some relaxation, whereas beraprost, the racemic mixture, produced a weak contraction. ucl.ac.uknih.govpatsnap.com This differential effect underscores the potential advantages of using the single isomer, this compound, for restoring vascular balance. ucl.ac.uk

The compound's dual mechanism, involving both IP receptor-mediated cAMP elevation and NO-dependent pathways, suggests a multifaceted approach to modulating vascular tone and structure. ucl.ac.uk The maintenance of vascular homeostasis depends on a delicate balance between vasodilators (like NO and prostacyclin) and vasoconstrictors, as well as between growth-inhibiting and growth-promoting factors. mdpi.com this compound's pharmacological profile indicates that it acts on several of these key pathways, suggesting its potential to help restore a more balanced state in the pulmonary vasculature. patsnap.comucl.ac.uk

Synthetic Methodologies and Physicochemical Forms in Research

Chemical Synthesis Pathways for Esuberaprost

The synthesis of this compound is a complex process that aims to stereoselectively produce the pharmacologically desired 314-d isomer. google.com Various synthetic strategies have been developed to achieve this, moving from the separation of racemic mixtures to more efficient asymmetric syntheses.

A foundational synthesis route for the Beraprost (B1666799) core structure often starts with materials like cyclopentadiene. googleapis.com A multi-step process described in the literature involves:

Bromination of cyclopentadiene. googleapis.com

Reaction with tribromophenol. googleapis.com

Formation of a Grignard reagent, which is then used to create a racemic tricyclic intermediate. googleapis.com

A Prins reaction to form a dihydroxy derivative. googleapis.com

Protection of the hydroxyl groups, followed by the construction of the upper side chain via an aldehyde. googleapis.com

Building the lower side chain using a Horner-Wadsworth-Emmons (HWE) reaction. googleapis.com

Reduction of the resulting keto group and subsequent separation of the isomers. googleapis.com

To circumvent the challenges of separating isomers from a racemic mixture, which often requires multiple, commercially inefficient chromatographic purifications or recrystallizations, stereoselective synthetic methods have been developed. google.com These advanced strategies aim to control the stereochemistry from the outset. One patented improved method provides a stereoselective pathway to the 314-d isomer in fewer steps than previous methods. google.com

More recent approaches employ organocatalysis to achieve high enantioselectivity. For instance, a convergent and enantioselective total synthesis of this compound has been achieved using an organocatalyst-mediated formal [3+2] cycloaddition as a key step to form the unique tricyclic core. nih.govresearchgate.net Another advanced method involves an enantioselective intramolecular oxa-Michael reaction mediated by a specialized catalyst to establish the correct stereochemistry. beilstein-journals.org These catalytic asymmetric reactions represent a more efficient and controlled approach to producing substantially pure this compound. beilstein-journals.orgoup.com

Stereochemical Purity and Isomeric Control in Synthesis

Beraprost is a mixture of four stereoisomers: 314d (this compound), 314l, 315d, and 315l. ucl.ac.uk this compound (314d) is recognized as the most biologically active isomer. oup.com Therefore, achieving high stereochemical purity is a primary goal in its synthesis.

Initial production methods relied on the separation of the desired 314d isomer from the racemic mixture. google.com This separation is challenging due to the similar physical properties of the enantiomers. google.com Methods for separation included repeated crystallizations of diastereomeric pairs or resolution of enantiomers using a chiral auxiliary agent. googleapis.comgoogle.com For example, one process involves hydrolyzing a racemic Beraprost ester to the corresponding acids, separating the diastereomers (e.g., alpha 2/1 and alpha 1/1) by crystallization, and then resolving the desired enantiomer. google.com

To improve efficiency and purity, modern synthetic routes are designed for isomeric control. Asymmetric synthesis provides a direct pathway to the enantiomerically pure compound, avoiding the need for difficult separation steps. beilstein-journals.org Key strategies for isomeric control include:

Catalytic Asymmetric Synthesis : The use of chiral organocatalysts or metal complexes to control the formation of the four contiguous stereocenters in the tricyclic core. beilstein-journals.orgresearchgate.net An enantioselective intramolecular oxa-Michael reaction is one such key step that has been successfully employed. beilstein-journals.org

Use of Chiral Reagents : The synthesis can involve reacting a key intermediate with an optically active reagent, such as a specific phosphonate (B1237965) enantiomer in the HWE reaction, to selectively form one isomer. googleapis.com

Substrate Control : Designing the synthesis so that subsequent reactions proceed from a specific face of the molecule, such as a reduction from the convex face, to control the stereochemistry of newly formed chiral centers. beilstein-journals.org

The success of these methods is critical, as the separation of stereoisomers has a profound impact on the pharmacological profile of the final compound, with pure this compound being a significantly more potent agonist than the racemic mixture of Beraprost. nih.gov

Crystalline Forms and Their Preparation

The solid-state form of a pharmaceutical compound can significantly influence its physical and chemical properties, such as stability and dissolution rate. google.com For Beraprost-314d (this compound), several crystalline forms, or polymorphs, have been identified and characterized, including anhydrous and monohydrated forms. google.comgoogle.com The preparation methods for two specific anhydrous crystalline forms, Form II and Form III, are detailed below.

Crystalline Form II is identified as a highly stable polymorph of Beraprost-314d. google.com Its preparation involves a specific crystallization process from a dual-solvent system. google.com

The general method comprises the following steps:

Crude Beraprost-314d is dissolved in a suitable "first solvent" to create a homogeneous solution. A wide range of solvents can be used, with ethyl acetate (B1210297) and isopropyl acetate being preferred. google.com

Crystallization is then induced. This can be achieved by either lowering the temperature of the solution or by adding a "second solvent," which acts as an anti-solvent. google.com

The mixture is stirred until a precipitate of Crystalline Form II is formed, which can then be isolated. google.com

The table below summarizes the solvent systems used for preparing Crystalline Form II.

| Step | Solvent Type | Examples | Preferred Solvents |

| Dissolution | First Solvent | Ethers (e.g., diethyl ether, THF), Esters (e.g., ethyl acetate), Ketones (e.g., acetone), Aromatic Hydrocarbons (e.g., toluene), Alcohols (e.g., ethanol), Dichloromethane. google.com | Ethyl acetate, Isopropyl acetate. google.com |

| Precipitation | Second Solvent (Anti-solvent) | Alkanes (e.g., pentane, hexane, heptane), Cycloalkanes (e.g., cyclohexane). google.com | Hexane, Heptane. google.com |

Crystalline Form III is another identified polymorph, though it is less stable than Form II. google.com Its preparation method is similar but uses a more restricted set of solvents.

The method for obtaining Form III involves:

Dissolving crude Beraprost-314d in a "third solvent" to form a homogeneous solution. The choice of this solvent is critical for the formation of Form III. google.com

Allowing the solution to precipitate, which can be facilitated by stirring and controlling the temperature. google.com

The solvent selection for preparing Crystalline Form III is outlined in the table below.

| Step | Solvent Type | Examples | Preferred Solvents |

| Dissolution & Precipitation | Third Solvent | Ethers (ethyl ether, isopropyl ether, methyl tert-butyl ether), Esters (ethyl acetate, isopropyl acetate), Dichloromethane. google.com | Methyl tert-butyl ether, Dichloromethane. google.com |

The crystalline form of Beraprost-314d has a significant impact on the characteristics of the material, particularly its stability. google.com Stability is a crucial factor for research materials as it ensures the integrity and consistency of the compound over time. google.com

Stability : Crystalline Form II is the most stable solid form of Beraprost-314d. It demonstrates excellent stability with no crystalline transformation or degradation into impurities, even after six months of storage at approximately -20°C. In contrast, Crystalline Form III is metastable and will gradually convert into the more stable Form II when kept at room temperature. google.com This makes Form II more suitable for development and long-term storage.

Physicochemical Characterization : The different crystalline forms can be distinguished by analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). google.com These methods provide unique fingerprints for each polymorph.

The table below summarizes the key characterization data for Crystalline Forms II and III. google.com

| Crystalline Form | Key XRPD Peaks (2θ reflection angles) | DSC Endothermic Peak | Stability Profile |

| Form II | 6.1±0.2°, 6.6±0.2°, 7.2±0.2°, 12.1±0.2°, 16.3±0.2° | Onset: ~62.2±1°C, Maximum: ~67.5±1°C | Stable form. google.com |

| Form III | 6.2±0.2°, 7.2±0.2°, 12.4±0.2°, 15.7±0.2°, 19.3±0.2° | Onset: ~61.9±1°C, Maximum: ~66.2±1°C | Metastable; converts to Form II at room temperature. google.com |

Comparative Pharmacology and Analogue Research for Esuberaprost

Distinct Pharmacological Profile of Esuberaprost Versus Racemic Beraprost (B1666799)

Beraprost is a racemic mixture composed of four stereoisomers. nih.gov this compound, also known as beraprost-314d, is the specific stereoisomer believed to contribute most significantly to the pharmacological effects of the mixture. atsjournals.org Research has consistently shown that separating this single isomer results in a compound with enhanced potency and a modified mode of action in various functional assays. nih.govucl.ac.uk

In studies assessing vascular tone, this compound was found to be approximately five times more potent than racemic beraprost in relaxing pre-contracted rat pulmonary arteries. nih.govucl.ac.ukencyclopedia.pub This vasorelaxant effect was largely dependent on the prostacyclin (IP) receptor and nitric oxide (NO) synthase. nih.govucl.ac.uk

A key differentiator between this compound and racemic beraprost lies in their effects on the EP3 receptor. At high concentrations (≥1000 nM), both compounds can cause vasoconstriction mediated by the EP3 receptor. nih.govucl.ac.uk However, the contractions induced by this compound were 50% lower than those produced by beraprost. nih.govucl.ac.uk This reduced activity at the EP3 receptor may explain why this compound induces relaxation in pulmonary arteries from patients with pulmonary hypertension, whereas beraprost can cause a weak contraction. nih.govucl.ac.uk This is a significant finding, as EP3 receptor activation is associated with unwanted side effects, such as leg pain, sometimes seen with PGI2 analogues. encyclopedia.pubmdpi.com

The difference in potency is even more pronounced in cellular assays. In HEK-293 cells expressing the human IP receptor, this compound was 26-fold more potent than beraprost in stimulating cyclic AMP (cAMP) production, a key second messenger in the prostacyclin signaling pathway. nih.govucl.ac.uk Furthermore, in pulmonary arterial smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH), this compound was 40-fold more potent than beraprost at inhibiting cell proliferation. nih.govucl.ac.ukencyclopedia.pub Interestingly, the antiproliferative effects of this compound in these cells appeared to be more dependent on the NO pathway than on direct IP receptor activation. nih.govucl.ac.uk

Table 1: Comparative Potency of this compound and Beraprost in Functional Assays

| Assay | This compound Potency | Beraprost Potency | Fold Difference | Primary Mediator(s) |

|---|---|---|---|---|

| Rat Pulmonary Artery Relaxation | More Potent | Less Potent | 5x | IP Receptor, NO Synthase |

| cAMP Generation (HEK-293-IP cells) | EC₅₀: 0.4 nM | EC₅₀: 10.4 nM | 26x | IP Receptor |

| Inhibition of Cell Proliferation (Human PASMCs) | EC₅₀: 3 nM | EC₅₀: 120 nM | 40x | NO Pathway |

Data sourced from multiple studies. nih.govucl.ac.ukencyclopedia.pub

Comparative Preclinical Potency and Efficacy with Other Prostacyclin Mimetics

This compound has also been compared to other established prostacyclin mimetics, revealing a potent and, in some aspects, superior preclinical profile.

Comparison with Treprostinil (B120252) in Vascular and Cellular Assays

In cAMP generation assays using HEK-293-IP cells, this compound demonstrated significantly higher potency than treprostinil, being over 100-fold more potent. ucl.ac.uk The rank order of potency for IP receptor activation was determined to be this compound > iloprost (B1671730) > beraprost > treprostinil. ucl.ac.uk Similar to beraprost and treprostinil, the vasorelaxant effects of this compound in rat pulmonary arteries show a significant dependence on endothelial-derived nitric oxide. ucl.ac.uk In contrast, the antiproliferative effects of this compound, treprostinil, and iloprost in human PASMCs from PAH patients show a weaker dependence on the IP receptor. ucl.ac.uk

Comparison with Iloprost in Receptor and Functional Studies

When compared with iloprost, another potent prostacyclin analogue, this compound again showed greater potency in certain assays. In HEK-293-IP cells, this compound was significantly more potent than iloprost in elevating cAMP levels. ucl.ac.uk Binding studies predict that this compound should be slightly more potent than iloprost at the human IP receptor, a prediction that was confirmed in functional assays with HEK-293-IP cells. ucl.ac.uk However, unlike this compound, the vasorelaxation induced by iloprost is relatively insensitive to the removal of the endothelium in rat and human pulmonary arteries, suggesting a different mechanism of action compared to this compound. ucl.ac.uk Iloprost has also been noted to have poor selectivity, with similar activation of both IP and EP1 receptors, which may contribute to a less favorable clinical efficacy profile. encyclopedia.pubmdpi.comnih.gov

Comparison with Selexipag (B1681723) in Signaling Contexts

Selexipag is a non-prostanoid IP receptor agonist prodrug, and its active metabolite, MRE-269, is highly selective for the IP receptor. ucl.ac.ukresearchgate.net This high selectivity is a key differentiating factor from many other prostacyclin analogues, including beraprost, which can also activate other prostanoid receptors like the EP3 receptor. ucl.ac.ukresearchgate.net The activation of the EP3 receptor by some prostacyclin analogues is thought to contribute to contractile effects and potential side effects. encyclopedia.pubresearchgate.net In contrast, the active metabolite of selexipag does not appear to activate EP3 receptors. ucl.ac.uk While direct comparative potency data between this compound and selexipag in the same assays is limited in the provided context, the differing receptor selectivity profiles are a crucial point of comparison. The vasorelaxant effects of selexipag's active metabolite, similar to iloprost, are less dependent on the endothelium, distinguishing it from this compound. ucl.ac.uk

Table 2: Comparative Potency (EC₅₀ for cAMP Generation in HEK-293-IP cells)

| Compound | EC₅₀ (nM) |

|---|---|

| This compound | 0.4 |

| Iloprost | 2.7 |

| Beraprost | 10.4 |

| Treprostinil | >100 |

Data sourced from a study by Von Kessler et al. ucl.ac.uk

Implications of Receptor Selectivity for Therapeutic Research Potential

The receptor selectivity of a prostacyclin mimetic has significant implications for its therapeutic potential, influencing both efficacy and side-effect profiles. This compound's pharmacological profile, characterized by high potency at the IP receptor and reduced activity at the contractile EP3 receptor compared to racemic beraprost, suggests a potentially improved therapeutic window. ucl.ac.ukencyclopedia.pub

The lower activity at the EP3 receptor is a noteworthy advantage, as EP3 receptor agonism can lead to vasoconstriction, counteracting the desired therapeutic effect, and may be associated with side effects. ucl.ac.ukencyclopedia.pubresearchgate.net The observation that this compound causes relaxation in pulmonary arteries from PH patients, while beraprost can cause contraction, highlights the clinical relevance of this improved selectivity. nih.govucl.ac.uk

Furthermore, the finding that the potent antiproliferative effects of this compound are highly dependent on the NO pathway, more so than direct IP receptor activation, opens up new avenues for understanding its mechanism of action and potential therapeutic applications. nih.govucl.ac.uk This dual mechanism could offer synergistic benefits in diseases like PAH, where both vasodilation and inhibition of vascular remodeling are crucial therapeutic goals.

In contrast, the high selectivity of selexipag for the IP receptor, avoiding off-target effects at other prostanoid receptors, is considered a major advantage, potentially leading to better tolerability. researchgate.net The comparative evaluation of these different profiles—the potent, multi-pathway action of this compound versus the highly selective action of selexipag—is a key area of ongoing research in the development of next-generation prostacyclin therapies.

Advanced Research Methodologies Employed in Esuberaprost Studies

In Vitro Experimental Systems

A variety of in vitro models have been employed to dissect the pharmacological properties of esuberaprost, from its effects on vascular tissue to its interaction with specific cellular receptors and signaling pathways.

Wire Myography for Assessment of Vascular Responses

Wire myography is a technique used to measure the contractile or relaxant properties of isolated small blood vessels. nih.gov In studies of this compound, this method has been crucial for assessing its effects on vascular tone in pulmonary arteries. nih.govucl.ac.uk Distal pulmonary arteries from rats and humans are dissected and mounted on a wire myograph, which records isometric tension. nih.govucl.ac.uk The vessels are typically pre-contracted with an agent like U46619 to induce a stable level of tone, against which the relaxant effects of this compound can be measured. ucl.ac.uk

Research has demonstrated that this compound induces relaxation in rat pulmonary arteries with a potency five times greater than that of its parent compound, beraprost (B1666799). ucl.ac.uk These relaxant effects were significantly diminished by an IP receptor antagonist, RO3244794, and by L-NAME, an inhibitor of nitric oxide synthase, indicating that the vasorelaxation is mediated through both the IP receptor and the nitric oxide pathway. nih.govucl.ac.uk Interestingly, in pulmonary arteries from patients with pulmonary hypertension, this compound produced some relaxation, whereas beraprost caused a slight contraction. ucl.ac.uk

Use of Stably Expressing Cell Lines (e.g., HEK-293-IP cells) for Receptor Characterization

To investigate the specific interaction of this compound with its target receptor, researchers have utilized human embryonic kidney 293 (HEK-293) cells that are genetically engineered to stably express the human prostacyclin (IP) receptor (HEK-293-IP cells). nih.govucl.ac.uk This cell line provides a controlled system to study receptor-mediated signaling without the interference of other receptor types that might be present in native tissues. ucl.ac.uk

Studies using HEK-293-IP cells have been pivotal in demonstrating the high potency of this compound at the IP receptor. ucl.ac.uk The primary outcome measured in these cells is the generation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that is produced upon activation of the IP receptor. ucl.ac.uk

Primary Cell Culture Models (e.g., Human PASMCs from PAH Patients for Proliferation Assays)

To understand the effects of this compound in a disease-relevant context, primary cell culture models are employed. Specifically, pulmonary artery smooth muscle cells (PASMCs) are isolated from patients with pulmonary arterial hypertension (PAH). nih.govucl.ac.uk These cells exhibit a hyperproliferative and anti-apoptotic phenotype, which is a hallmark of the vascular remodeling seen in PAH. mdpi.com

In these primary human PASMCs, this compound has been shown to be a potent inhibitor of cell proliferation. ucl.ac.uk Proliferation is often assessed by measuring the incorporation of a labeled nucleotide or by cell counting assays. mdpi.com Notably, the anti-proliferative effects of this compound in these cells appeared to be more dependent on the nitric oxide pathway than on direct IP receptor stimulation. ucl.ac.uk

Quantification of Intracellular Cyclic Nucleotides (e.g., cAMP)

The quantification of intracellular second messengers, particularly cAMP, is a fundamental technique for characterizing the activation of G-protein coupled receptors like the IP receptor. ucl.ac.ukncats.io Following stimulation of cells (such as HEK-293-IP or PASMCs) with this compound, the reaction is stopped, and the cells are lysed. ucl.ac.ukncats.io The amount of cAMP produced is then measured, typically using a competitive immunoassay or radioimmunoassay. ncats.io

These assays have revealed that this compound is remarkably potent at stimulating cAMP production in HEK-293-IP cells. ucl.ac.uk The results showed that this compound was 26-fold more potent at increasing cAMP levels than beraprost. ucl.ac.uk Both compounds, however, produced a similar maximum effect (Emax). ucl.ac.uk

Table 1: Potency of this compound and Beraprost in Functional In Vitro Assays

| Assay | Cell/Tissue Type | Parameter Measured | This compound Potency (EC₅₀) | Beraprost Potency (EC₅₀) | Fold Difference | Citation |

|---|---|---|---|---|---|---|

| cAMP Generation | HEK-293-IP cells | EC₅₀ for cAMP increase | 0.4 nM | 10.4 nM | 26x | ucl.ac.uk |

| Cell Proliferation | Human PASMCs (from PAH patients) | EC₅₀ for proliferation inhibition | 3 nM | 120 nM | 40x | ucl.ac.uk |

Molecular and Biochemical Techniques

At the molecular level, specific biochemical assays are used to define the binding characteristics of this compound to its receptor.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand (in this case, this compound) for its receptor. sciencesnail.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor. A competing, unlabeled ligand (like this compound) is then added at increasing concentrations to displace the radiolabeled ligand. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is known as the IC₅₀, from which the inhibition constant (Ki) can be calculated. The Ki value is a measure of the binding affinity of the ligand for the receptor. researchgate.net

While specific radioligand displacement assays for this compound are not detailed in the provided information, its binding affinity has been inferred and compared to other prostacyclin analogues. The binding affinity of this compound in platelets has been noted to be similar to that of prostacyclin itself. ucl.ac.uk Furthermore, the functional potency of this compound in cAMP generation assays (EC₅₀ of 0.4 nM) aligns well with the known binding affinity (Ki) for prostacyclin binding in human platelets, which is approximately 2 nM. ucl.ac.uk In contrast, beraprost has a reported Ki of 38 nM for the human IP receptor. ucl.ac.uk This suggests a significantly higher binding affinity of this compound for the IP receptor compared to its racemic parent compound.

Table 2: Binding Affinity (Ki) of Various Prostacyclin Analogues for the Human IP Receptor

| Compound | Binding Affinity (Ki) | Citation |

|---|---|---|

| Prostacyclin | ~2 nM | ucl.ac.uk |

| Beraprost | 38 nM | ucl.ac.uk |

| Treprostinil (B120252) | 20-38 nM | |

| Iloprost (B1671730) | 2-4 nM |

Gene Expression Analysis (e.g., RT-qPCR for Prostanoid Receptors)

To elucidate the specific targets of this compound, researchers utilize quantitative real-time polymerase chain reaction (RT-qPCR). This technique allows for the precise measurement of the relative expression levels of different prostanoid receptor genes, such as the prostacyclin receptor (IP) and various prostaglandin (B15479496) E2 receptors (EP). ucl.ac.uknih.gov

In one key study, RT-qPCR was used to confirm the stable expression of IP receptors in genetically modified HEK-293 cells (HEK-293-IP cells), which are frequently used to assess the potency of IP receptor agonists. ucl.ac.uk The analysis revealed that IP receptor mRNA was expressed at levels more than 280-fold higher than other prostanoid receptors in these cells, validating their use as a model system for studying IP receptor-mediated signaling. ucl.ac.uk

The methodology for such an analysis typically involves:

RNA Extraction: Total RNA is isolated from cultured cells or tissues. ucl.ac.ukarvojournals.org

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA). arvojournals.org

Quantitative PCR: The cDNA serves as a template for PCR using specific primers for each prostanoid receptor gene (e.g., IP, EP1, EP2, EP3, EP4) and a reference gene (like β-actin) for normalization. ucl.ac.uk

Data Analysis: The relative amount of target gene cDNA is calculated using methods like the 2-ΔΔCT method. ucl.ac.uk

Investigating Signaling Molecule Phosphorylation and Activation

This compound primarily exerts its effects by activating the IP receptor, a G-protein-coupled receptor (GPCR). patsnap.comontosight.ai This activation initiates a cascade of intracellular signaling events, central to which is the phosphorylation and activation of various downstream molecules.

The binding of this compound to the IP receptor stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). patsnap.comontosight.ai This rise in cAMP is a critical step that leads to the activation of protein kinase A (PKA). researchgate.netnih.gov PKA is a key enzyme that phosphorylates numerous target proteins within the cell, thereby regulating processes like vasodilation and cell proliferation. nih.govphysiology.org

Research on this compound has quantified its potent ability to stimulate this pathway. In HEK-293-IP cells, this compound was found to be 26-fold more potent at increasing cAMP levels than its parent compound, beraprost. nih.govucl.ac.uk This was determined by measuring cAMP generation in response to a range of drug concentrations.

The general signaling pathway is as follows:

Receptor Binding: this compound binds to the IP receptor on vascular smooth muscle cells. ontosight.ai

G-Protein Activation: The receptor activates the associated Gs protein. nih.gov

Adenylyl Cyclase Activation: The Gs protein stimulates adenylyl cyclase to produce cAMP from ATP. researchgate.net

PKA Activation: cAMP binds to and activates PKA. researchgate.net

Phosphorylation Cascade: PKA phosphorylates downstream targets, leading to the cellular response, such as smooth muscle relaxation (vasodilation) and inhibition of proliferation. nih.govgenome.jp

Furthermore, the antiproliferative effects of this compound in human pulmonary arterial smooth muscle cells (PASMCs) appear to be strongly dependent on the nitric oxide (NO) pathway, suggesting a complex interplay between different signaling cascades. nih.govucl.ac.uk Some studies also suggest that prostacyclin analogues can activate peroxisome proliferator-activated receptors (PPARs), which can, in turn, influence gene transcription and cellular function, adding another layer to the signaling network. physiology.orgnih.gov

Preclinical Animal Models in this compound Research (General Approaches)

Preclinical animal models are indispensable for studying the physiological and pathological effects of compounds like this compound in a living system before human trials. emkatech.com Rodent models, in particular, are widely used to investigate pulmonary vascular diseases. fortunepublish.com

Rodent Models for Studying Pulmonary Vascular Physiology

To mimic human pulmonary arterial hypertension, researchers have developed several rodent models. fortunepublish.comnih.gov These models are crucial for evaluating the therapeutic potential of drugs like this compound. researchgate.net

Monocrotaline (MCT) Model: This is one of the most common models, particularly in rats. fortunepublish.commdpi.com A single injection of monocrotaline, a plant-derived alkaloid, induces endothelial damage and inflammation in the pulmonary vasculature. fortunepublish.comnih.gov This leads to progressive vascular remodeling, increased pulmonary vascular resistance, right ventricular hypertrophy, and eventually, right heart failure, mirroring key aspects of human PAH. mdpi.comresearchgate.net The MCT model is valued for its relative simplicity and consistency. mdpi.com

Sugen/Hypoxia (SuHx) Model: This model is considered to closely replicate the pathophysiology of severe human PAH. biorxiv.orgnih.gov It involves administering the vascular endothelial growth factor (VEGF) receptor inhibitor, SU5416 (Sugen), combined with exposure to chronic hypoxia (low oxygen levels). biorxiv.orgnih.gov This combination leads to endothelial cell apoptosis followed by an overzealous proliferation, resulting in severe vascular remodeling and the formation of complex, obstructive vascular lesions, including plexiform-like lesions, which are a hallmark of advanced human PAH. nih.govoatext.comfrontiersin.org

In these models, the efficacy of this compound is assessed by measuring key hemodynamic parameters such as mean pulmonary arterial pressure (mPAP), right ventricular systolic pressure (RVSP), and structural changes like right ventricular hypertrophy (often measured by the Fulton Index, the ratio of right ventricle weight to left ventricle plus septum weight). researchgate.netbiorxiv.org Functional studies using techniques like wire myography on isolated pulmonary arteries from these animals help to quantify the vasorelaxant potency of the drug. nih.govucl.ac.uk For example, this compound was shown to be five times more potent than beraprost at relaxing pre-constricted pulmonary arteries from rats. nih.govucl.ac.uk

| Assay | Cell/Tissue Type | Parameter Measured | This compound Potency (EC₅₀) | Beraprost Potency (EC₅₀) | Fold Difference |

|---|---|---|---|---|---|

| cAMP Generation | HEK-293-IP Cells | Cyclic AMP (cAMP) levels | 0.4 nM | 10.4 nM | 26x more potent |

| Anti-proliferation | Human PASMCs (from PAH patients) | Inhibition of cell growth | 3 nM | 120 nM | 40x more potent |

| Vasorelaxation | Rat Pulmonary Arteries | Relaxation of vascular tone | This compound was 5-fold more potent | 5x more potent |

Future Directions and Unexplored Research Avenues for Esuberaprost

Deeper Elucidation of Receptor Crosstalk and Complex Signaling Networks

Esuberaprost's primary mechanism is the activation of the prostacyclin (IP) receptor, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation. patsnap.compatsnap.com However, emerging evidence suggests its activity is more complex, involving interactions with other prostanoid receptors and signaling pathways. Future research should aim to dissect these intricate networks.

Studies have shown that this compound's effects are not only inhibited by IP receptor antagonists but also by nitric oxide (NO) synthase inhibitors, pointing to a significant interplay with the NO signaling pathway. nih.govucl.ac.uk In fact, its antiproliferative effects on human pulmonary arterial smooth muscle cells (PASMCs) appear to be more reliant on NO than on direct IP receptor activation. nih.govucl.ac.uk

Furthermore, at high concentrations (≥1000 nM), this compound can induce a vasoconstrictor effect mediated by the prostanoid EP3 receptor. nih.govucl.ac.uk This effect was significantly reduced by the EP3 receptor antagonist L-798,106. ucl.ac.ukencyclopedia.pubnih.gov This dual agonism at IP and EP3 receptors, which varies with concentration, is a critical area for further investigation. Understanding this crosstalk is vital, as EP3 receptor activation could potentially limit the therapeutic efficacy of prostacyclin analogues in certain contexts. encyclopedia.pubnih.gov

Future studies could explore the downstream consequences of this multi-receptor engagement, investigating potential crosstalk with other critical pathways in vascular biology, such as the bone morphogenetic protein (BMP) signaling pathway, which is known to interact with other systems like the endothelin pathway in PAH. preprints.orgnih.gov

Table 1: Comparative Receptor Activity and Potency of this compound

| Parameter | This compound | Beraprost (B1666799) (Racemic Mixture) | Source |

|---|---|---|---|

| Relaxation of Rat Pulmonary Arteries | ~5-fold more potent | - | nih.gov |

| cAMP Generation (HEK-293-IP cells) | EC₅₀: 0.4 nM (26-fold more potent) | - | nih.govucl.ac.uk |

| Inhibition of PASMC Proliferation | EC₅₀: 3 nM (40-fold more potent) | EC₅₀: 120 nM | nih.govnih.gov |

| EP₃ Receptor-Dependent Vasoconstriction | Occurs at ≥1000 nM; 50% lower than beraprost | Occurs at high concentrations | nih.govucl.ac.uk |

Investigation of this compound's Effects on Novel Cellular Phenotypes in Vascular Biology

Vascular remodeling in diseases like PAH is a complex process involving multiple aberrant cellular behaviors beyond vasoconstriction and proliferation. mdpi.com Current research on this compound has focused on its potent anti-proliferative and vasodilatory effects on PASMCs. nih.gov However, its influence on other pathological cellular phenotypes remains largely unexplored.

Future investigations should examine this compound's potential to modulate:

Endothelial-to-Mesenchymal Transition (EndoMT): A process where endothelial cells acquire mesenchymal, fibroblast-like characteristics, contributing to vascular remodeling. mdpi.comresearchgate.net Research could determine if this compound can inhibit or reverse EndoMT in vascular disease models.

Apoptosis Resistance: PASMCs in PAH exhibit resistance to programmed cell death, contributing to their accumulation. nih.govmdpi.com Studies could assess whether this compound can restore normal apoptotic signaling in these cells.

Metabolic Reprogramming: Pathological vascular cells often shift their metabolism towards glycolysis, similar to the Warburg effect in cancer. mdpi.com Investigating if this compound can reverse this metabolic phenotype could reveal a novel mechanism of action.

Inflammatory Cell Interaction: The role of perivascular inflammatory cells is increasingly recognized in vascular pathology. nih.gov this compound's potential to modulate the interaction between vascular cells and immune cells is an important and unexplored area.

Phenotypic Switching of VSMCs: Vascular smooth muscle cells (VSMCs) can switch from a quiescent, contractile state to a proliferative, synthetic phenotype, which is a key event in vascular remodeling. mdpi.com Future studies could explore if this compound promotes the maintenance of the healthy contractile phenotype.

Exploration of Therapeutic Potential in New Preclinical Disease Models (Beyond Pulmonary Hypertension)

The established vasodilatory, anti-platelet, and anti-proliferative properties of this compound suggest its potential utility in a range of diseases beyond PAH. patsnap.comspringer.com Its mechanism of action is relevant to pathologies characterized by endothelial dysfunction, vascular remodeling, microvascular obstruction, and thrombosis. aginganddisease.org

Preclinical studies are warranted in models of:

Peripheral Artery Disease (PAD): Where impaired blood flow to the limbs can lead to ischemia and tissue damage.

Scleroderma and other Connective Tissue Diseases: These conditions often involve severe vascular complications, such as Raynaud's phenomenon and digital ulcers, driven by vasospasm and obliterative vasculopathy.

Ischemic Kidney Disease: Where improving renal blood flow and reducing microvascular inflammation could be beneficial.

Thrombotic Microangiopathies: Conditions where the anti-platelet aggregation effects of this compound could be protective. patsnap.com

Diseases with Pathological Fibrosis: Given the link between prostacyclin signaling and anti-fibrotic mechanisms, exploring this compound in models of cardiac or pulmonary fibrosis could be a fruitful avenue. researchgate.net

Evaluating this compound in these diverse preclinical models would significantly broaden the understanding of its therapeutic potential. nih.govresearchgate.net

Development of Advanced Formulation Strategies for Research Utility

Currently, this compound has been developed as an oral tablet. springer.com For research purposes and potentially for future therapeutic applications, advanced formulation strategies could provide significant advantages by enhancing bioavailability, enabling targeted delivery, and providing sustained release profiles. researchgate.netdrug-dev.com

Future formulation research could focus on:

Inhaled Formulations: For respiratory diseases, direct delivery to the lungs could maximize local efficacy and minimize systemic side effects. This approach has proven successful for other prostacyclin analogues like treprostinil (B120252). ecrjournal.com

Nanoparticle-Based Systems: Encapsulating this compound in liposomes or polymeric nanoparticles could improve its solubility and stability, control its release rate, and potentially target it to specific tissues or cell types. nih.gov

Lipid-Based Formulations: For oral delivery, self-microemulsifying drug delivery systems (SMEDDS) can be used to improve the absorption of lipophilic compounds. americanpharmaceuticalreview.com

Sustained-Release Oral Formulations: Developing modified-release oral dosage forms could improve patient compliance by reducing dosing frequency and maintain more stable plasma concentrations, potentially mitigating side effects associated with peak concentrations, such as EP3-mediated vasoconstriction. researchgate.net

These advanced formulations would be invaluable tools for preclinical research, allowing for more precise investigation of the drug's effects. drug-dev.com

Structural Biology and Ligand-Receptor Dynamics Studies of this compound

A significant gap in the current understanding of this compound is the lack of high-resolution structural data detailing its interaction with its receptors. Biological complexes are dynamic, and understanding these movements is crucial for explaining function. nih.gov Future research in this area should be a high priority.

Key research objectives include:

Co-crystallization and Cryo-EM Studies: Determining the three-dimensional structure of this compound in complex with the IP receptor would provide atomic-level insight into its high-potency binding. elifesciences.org Similar studies with the EP3 receptor could explain its off-target effects at higher concentrations.

Investigating Ligand-Receptor Dynamics: Techniques like solution Nuclear Magnetic Resonance (NMR) can reveal how the ligand and receptor move and change shape in solution. nih.gov This could uncover whether this compound binds in multiple modes, which may explain its complex signaling profile. nih.govfrontiersin.org

Understanding Biased Agonism: Structural studies can help elucidate the molecular mechanisms behind biased agonism, where a ligand preferentially activates certain downstream signaling pathways (e.g., cAMP vs. NO signaling). mdpi.com This knowledge is critical for designing next-generation compounds with more specific and desirable effects.

Elucidating the precise structural and dynamic basis for this compound's interactions with its target receptors is a fundamental step toward a complete mechanistic understanding and could guide future drug discovery efforts. mdpi.comkhanacademy.org

Table 2: Mentioned Compounds

| Compound Name | Class/Function |

|---|---|

| Ambrisentan | Endothelin Receptor Antagonist |

| Beraprost | Prostacyclin Analogue (racemic mixture) |

| Bosentan | Endothelin Receptor Antagonist |

| Cicaprost | Prostacyclin Analogue |

| This compound | Prostacyclin Analogue (active isomer of Beraprost) |

| Iloprost (B1671730) | Prostacyclin Analogue |

| L-798,106 | EP₃ Receptor Antagonist |

| L-NAME | NO Synthase Inhibitor |

| Macitentan | Endothelin Receptor Antagonist |

| Riociguat | Soluble Guanylate Cyclase Stimulator |

| RO3244794 | IP Receptor Antagonist |

| Selexipag (B1681723) | Selective IP Receptor Agonist |

| Sildenafil | PDE-5 Inhibitor |

| Sotatercept | Activin Signaling Inhibitor |

| Tadalafil | PDE-5 Inhibitor |

| Treprostinil | Prostacyclin Analogue |

| U46619 | Thromboxane (B8750289) A₂ mimetic (vasoconstrictor) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。